molecular formula C16H19N3O3 B2772139 (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421445-81-9

(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2772139
CAS No.: 1421445-81-9
M. Wt: 301.346
InChI Key: NJCDGSXXUKZEGU-UHFFFAOYSA-N
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Description

(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a combination of furan, pyrazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction on a larger scale. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

(2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,5-Dimethylfuran-3-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone lies in its combination of furan, pyrazine, and piperidine moieties, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-11-9-14(12(2)21-11)16(20)19-7-3-13(4-8-19)22-15-10-17-5-6-18-15/h5-6,9-10,13H,3-4,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCDGSXXUKZEGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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